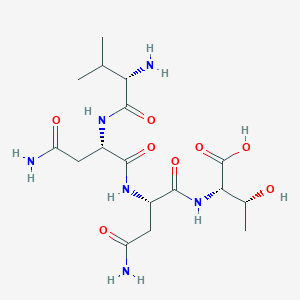
L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine is a tetrapeptide composed of four amino acids: valine, asparagine, asparagine, and threonine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes like peptidases.
Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly threonine.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using peptidases or acid/base hydrolysis.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for modifying amino acid side chains.
Major Products
Hydrolysis: Produces individual amino acids (valine, asparagine, threonine).
Oxidation: Modified peptides with oxidized side chains.
Substitution: Peptides with altered functional groups.
Applications De Recherche Scientifique
L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Valyl-L-asparaginyl-L-asparaginyl-L-leucyl-L-proline
- L-Asparaginyl-L-valyl-L-threonyl-L-valine
Uniqueness
L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
798540-91-7 |
|---|---|
Formule moléculaire |
C17H30N6O8 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C17H30N6O8/c1-6(2)12(20)16(29)22-8(4-10(18)25)14(27)21-9(5-11(19)26)15(28)23-13(7(3)24)17(30)31/h6-9,12-13,24H,4-5,20H2,1-3H3,(H2,18,25)(H2,19,26)(H,21,27)(H,22,29)(H,23,28)(H,30,31)/t7-,8+,9+,12+,13+/m1/s1 |
Clé InChI |
QIDVLJHMMHLJSH-KIXCIYMXSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N)O |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


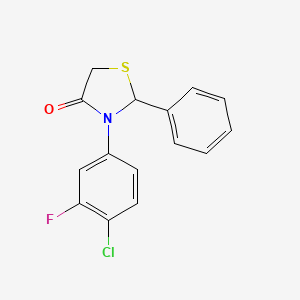
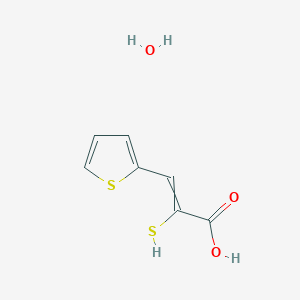
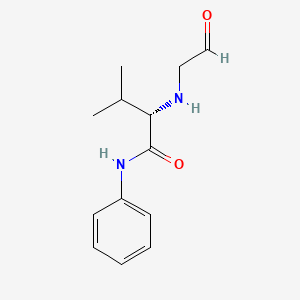
![(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12525644.png)
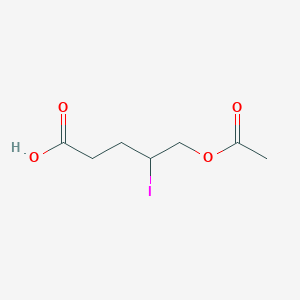
![6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12525653.png)
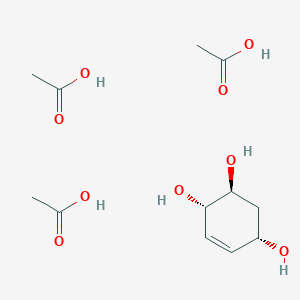
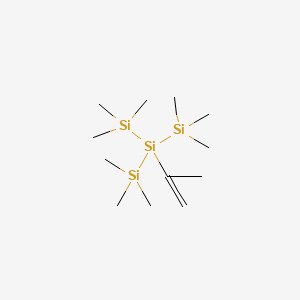
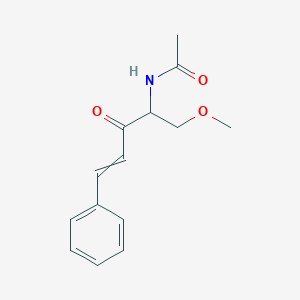
![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
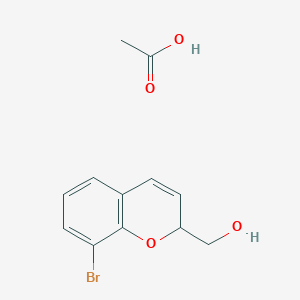

![(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one](/img/structure/B12525713.png)
![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)
